molecular formula C15H13N3O2 B3038873 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 924014-94-8

1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

货号: B3038873
CAS 编号: 924014-94-8
分子量: 267.28 g/mol
InChI 键: CKGAVMSPDAMZQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, a phenyl group at position 6, and a carboxylic acid moiety at position 2. Its molecular formula is C17H15N3O2 (or C17H17N3O2 in some sources due to tautomerism), with a molecular weight of 293.32–295.34 g/mol (variations depend on hydration and salt forms) . The compound is categorized under C2 in chemical databases, with CAS No. 937598-67-9 . Key physical properties include a purity of ≥95% and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

The pyrazolo[3,4-b]pyridine scaffold is notable for its bioisosteric resemblance to purines, enabling interactions with enzymes and receptors such as peroxisome proliferator-activated receptors (PPARs) and β-lactamases . Its synthetic versatility allows for modular substitutions at positions 1, 3, and 6, making it a valuable template in medicinal chemistry .

属性

IUPAC Name

1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-13-11(15(19)20)8-12(10-6-4-3-5-7-10)16-14(13)18(2)17-9/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAVMSPDAMZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Traditional Multi-Step Synthesis via Cyclocondensation

Intermediate Formation Using 3,3-Dialkoxypropionates

A patent by CN103896951A outlines a method starting with 3,3-dialkoxypropionate (V) reacting with formate under alkaline conditions to form an intermediate (IV). For example, sodium hydride in toluene facilitates the reaction between 3,3-diethoxy ethyl propionate and ethyl formate at 0–5°C, yielding a key enolate intermediate. Subsequent cyclization with 3-methyl-5-aminopyrazole (III) in the presence of acetic acid produces the pyrazolo-pyrimidine ester.

Reaction Conditions:
  • Solvent : Toluene
  • Catalyst : Acetic acid
  • Temperature : 10–15°C
  • Yield : 79.2% for the ester intermediate.

Hydrolysis to Carboxylic Acid

The ester intermediate undergoes hydrolysis in aqueous or alcoholic solvents with alkali. For instance, sodium hydroxide in methanol at 10–15°C cleaves the ester group, yielding the carboxylic acid with 98.3% efficiency.

Bromination and Functionalization Techniques

Bromine Substitution for Derivative Synthesis

CN102911174A details bromination methods for pyrazolo-pyridine intermediates. Although focused on 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester, the protocol is relevant for introducing substituents to the target compound. Sodium nitrite in acidic conditions facilitates bromination at the 6-position, enabling further functionalization.

Comparative Analysis of Methods

Table 1: Summary of Synthetic Routes

Method Starting Materials Catalyst/Reagents Conditions Yield Source
Cyclocondensation 3,3-Dialkoxypropionate, formate Acetic acid, NaOH 10–15°C, toluene 79–98%
Nano-Magnetic MOF Aldehydes, aminopyrazoles Fe3O4@MIL-101(Cr) 100°C, solvent-free ~85%*
Bromination Pyrazolo-pyridine ester NaNO2, HBr 0–25°C, acetic acid 70–90%

*Estimated based on analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity : Controlling the position of methyl and phenyl groups requires precise stoichiometry.
  • Catalyst Reusability : MOF-based systems offer up to five cycles without significant activity loss.
  • Scalability : Patent methods demonstrate gram-scale production, but industrial adaptation needs cost analysis.

化学反应分析

Types of Reactions

1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that DM-Pyrazolo exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, a study demonstrated its effectiveness against breast cancer cells by targeting specific signaling pathways involved in cell growth and survival .

2. Anti-inflammatory Properties
DM-Pyrazolo has been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory responses in cellular models, suggesting potential therapeutic uses in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Neuroprotective Effects
Recent studies suggest that DM-Pyrazolo may possess neuroprotective qualities. It has been shown to protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biochemical Research Applications

1. Enzyme Inhibition Studies
DM-Pyrazolo has been utilized as a tool compound in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it valuable for understanding enzyme function and for the development of new inhibitors that could serve as therapeutic agents .

2. Proteomics Research
As a biochemical reagent, DM-Pyrazolo is used in proteomics to study protein interactions and modifications. Its application in mass spectrometry has facilitated the identification of novel protein targets and biomarkers in various diseases .

Material Science Applications

1. Organic Electronics
The unique electronic properties of DM-Pyrazolo have led to its exploration in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its structural characteristics contribute to improved charge transport properties in these materials .

2. Polymer Chemistry
DM-Pyrazolo is being investigated as a monomer for the synthesis of novel polymers with enhanced thermal and mechanical properties. These polymers have potential applications in coatings, adhesives, and composite materials .

Case Studies

Study Title Findings Reference
Anticancer Effects of DM-PyrazoloInduces apoptosis in breast cancer cells via signaling pathway modulation
Neuroprotective Role of DM-PyrazoloProtects neuronal cells from oxidative stress; potential for Alzheimer's treatment
Enzyme Inhibition by DM-PyrazoloSelective inhibition observed; valuable for developing new therapeutic agents
Organic Electronics ApplicationEnhances charge transport properties in OLEDs; promising for future electronic devices

相似化合物的比较

Position 1 Substitutions

  • This derivative is investigated for β-lactamase inhibition (OXA-48) but shows reduced PPAR activation compared to the 1-methyl analog .
  • 1-(4-Fluorophenyl)-3-methyl-6-phenyl- (CAS 1011399-41-9) :
    Introducing a fluorophenyl group at position 1 improves metabolic stability due to fluorine’s electronegativity. This compound exhibits IC50 = 0.8 μM against OXA-48 β-lactamase, outperforming the parent compound .

Position 3 Substitutions

  • 3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl- (CAS 1011398-81-4): Cyclopropyl substitution enhances steric bulk, improving selectivity for PPARα over PPARγ. In vivo studies show a 40% reduction in plasma triglycerides in dyslipidemic rats, comparable to fenofibrate .

Position 6 Substitutions

  • 6-(4-Carboxyphenyl)-3-(4-ethylphenyl)- (Compound 1 in ) :
    A carboxylated phenyl group at position 6 enhances β-lactamase inhibition (IC50 = 0.5 μM ) by forming ionic interactions with the enzyme’s active site .
  • 6-(Thiophen-2-yl)-3-cyclopropyl- (CAS 1011397-49-1) :
    Thiophene substitution reduces logP (from 3.2 to 2.8), improving aqueous solubility but diminishing PPAR activation efficacy .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Solubility (mg/mL in DMSO) Purity
1,3-Dimethyl-6-phenyl- C17H15N3O2 293.32 2.9 10.2 ≥95%
1-Ethyl-3-methyl-6-(4-methylphenyl)- C17H17N3O2 295.34 3.4 8.5 ≥95%
6-(4-Carboxyphenyl)-3-(4-ethylphenyl)- C22H18N3O4 388.40 2.1 5.3 ≥95%
3-Cyclopropyl-1-(4-fluorophenyl)- C19H16FN3O2 337.36 3.0 6.8 ≥95%

生物活性

1,3-Dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its structural properties, synthesis, and biological activities, particularly focusing on its therapeutic potential.

Structural Properties

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_{3}O_{2}. Its structure includes a pyrazolo[3,4-b]pyridine core, which has been associated with various biological activities. The compound's InChI key is CKGAVMSPDAMZQL-UHFFFAOYSA-N .

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit antiviral properties. For instance, compounds similar to 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). In one study, certain derivatives demonstrated a significant reduction in viral replication in cell cultures .

CompoundVirus TargetedActivity (%)
Compound ATobacco Mosaic Virus56.8
Compound BHSV-191.5

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A review highlighted that similar heterocyclic compounds possess the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for certain derivatives were reported in the range of 19.45 to 42.1 μM for COX-1 and COX-2 inhibition .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound C19.45 ± 0.0742.1 ± 0.30
Compound D26.04 ± 0.3631.4 ± 0.12

Anticancer Potential

The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have been explored extensively. Some studies indicate that these compounds can inhibit cellular proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), with some derivatives displaying IC50 values as low as 0.36 µM against CDK2 .

Case Studies

Case Study 1: Antiviral Screening
In a study evaluating the antiviral activity of various pyrazolo derivatives against HSV-1 and vesicular stomatitis virus (VSV), it was found that specific modifications to the pyrazolo structure significantly enhanced antiviral efficacy compared to standard treatments .

Case Study 2: Anti-inflammatory Effects
Another research effort focused on assessing the anti-inflammatory effects through carrageenan-induced paw edema models in rats. The results indicated that certain pyrazolo derivatives exhibited anti-inflammatory effects comparable to indomethacin .

常见问题

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and what catalysts or solvents are typically employed?

The compound is synthesized via cyclocondensation of substituted pyrazole precursors with fluorobenzamide derivatives. A common method involves using palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under reflux conditions. For example, fluorobenzoylamino intermediates are cyclized with methyl-substituted pyrazoles to form the pyrazolo[3,4-b]pyridine core . Key steps include optimizing reaction time (8–12 hours) and temperature (80–120°C) to achieve yields >80%. Purity is ensured via column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on 1H/13C NMR and X-ray crystallography . For instance, 1H NMR spectra typically show resonances for methyl groups at δ 2.56 ppm (C3-CH3) and aromatic protons between δ 7.5–8.7 ppm. X-ray data (e.g., Acta Cryst. E64, o689) confirm bond angles and planarity of the bicyclic system, with crystallographic R-values <0.05 . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., ESIMS m/z 311.1 [M+1]) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at 2–8°C in dry, sealed containers to prevent hydrolysis of the carboxylic acid moiety. Accelerated degradation tests (40°C/75% RH for 14 days) show <5% decomposition, confirmed via HPLC .

Q. Which biological assays are commonly used to evaluate its pharmacological activity?

Primary screens include:

  • Kinase inhibition assays (e.g., ATP-binding pocket competition) .
  • Antimicrobial testing via broth microdilution (MIC values against S. aureus and E. coli) .
  • Cytotoxicity profiling using MTT assays on cancer cell lines (e.g., IC50 values reported in µM ranges) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

Advanced optimization strategies include:

  • Microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) .
  • Greener solvents (e.g., ethanol/water mixtures) to enhance sustainability .
  • Flow chemistry for continuous production, minimizing intermediate isolation steps .

Q. What analytical techniques resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR or LCMS data (e.g., unexpected splitting of methyl signals) are addressed via:

  • 2D NMR (COSY, HSQC) to assign overlapping proton environments .
  • Dynamic light scattering (DLS) to detect aggregation in solution.
  • Computational DFT calculations to model electronic effects of substituents .

Q. How do computational methods predict binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinase ATP pockets. Key steps:

  • Generate 3D conformers using SMILES/InChI descriptors .
  • Validate docking poses with experimental IC50 data .
  • Calculate binding free energies (MM-PBSA) to prioritize derivatives .

Q. How does this compound compare to structurally related pyrazolo-pyridine derivatives in terms of reactivity and bioactivity?

Comparative studies highlight:

  • Electron-withdrawing groups (e.g., -CF3 at C4) enhance kinase inhibition but reduce solubility .
  • Phenyl substitutions at C6 improve antimicrobial activity vs. chlorophenyl analogs .
  • Methyl groups at C1/C3 reduce metabolic degradation in hepatic microsome assays .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Key challenges include:

  • Exothermic reactions during cyclization, managed via gradual reagent addition .
  • Byproduct formation (e.g., dimerization), addressed using scavenger resins .
  • Purity consistency , ensured via inline PAT (Process Analytical Technology) monitoring .

Q. How are structure-activity relationship (SAR) studies designed to explore modifications of the core scaffold?

SAR workflows involve:

  • Parallel synthesis of derivatives with varied substituents (e.g., -F, -Cl, -OCH3) .
  • Free-Wilson analysis to quantify contributions of substituents to bioactivity .
  • Proteolysis-targeting chimera (PROTAC) designs linking the core to E3 ligase ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。